

An In-depth Technical Guide to the Chemical Structure and Properties of Amazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amazine

Cat. No.: B13797414

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

"**Amazine**" is the trade name for a herbicidal formulation, not a single chemical entity. It is a mixture of two active ingredients: Simazine and Amitrole.^[1] This guide provides a detailed analysis of the chemical structures, mechanisms of action, toxicological data, and experimental protocols for the analysis of these two components. While "**Amazine**" refers to the mixture, the technical data presented herein pertains to the individual active ingredients, as comprehensive data on the specific mixture is limited.

Chemical Structure and Identification

The herbicidal agent known as **Amazine** is a formulation composed of two primary active compounds: 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine (Simazine) and 1H-1,2,4-triazol-5-amine (Amitrole).

Simazine

- IUPAC Name: 6-chloro-N₂,N₄-diethyl-1,3,5-triazine-2,4-diamine
- Chemical Formula: C₇H₁₂ClN₅
- Molecular Weight: 201.66 g/mol

- CAS Number: 122-34-9
- Chemical Structure:
 - A triazine ring substituted with a chlorine atom and two diethylamino groups.

Amitrole

- IUPAC Name: 1H-1,2,4-triazol-3-amine
- Chemical Formula: C₂H₄N₄
- Molecular Weight: 84.08 g/mol [\[1\]](#)
- CAS Number: 61-82-5
- Chemical Structure:
 - A 1,2,4-triazole ring with an amino group at the 3-position.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Simazine and Amitrole.

Table 1: Physicochemical Properties

Property	Simazine	Amitrole
Water Solubility	3.5 mg/L at 20°C [2]	280,000 mg/L at 23°C [1]
Vapor Pressure	8.1 x 10 ⁻⁷ Pa at 20°C [2]	5.9 x 10 ⁻² mPa at 20°C
Log P (Octanol-Water Partition Coefficient)	1.94 [2]	-0.4
Soil Sorption Coefficient (Koc)	78 - 3,559 (Varies with soil type) [3]	11.6 - 202 (Varies with soil type) [1] [4]

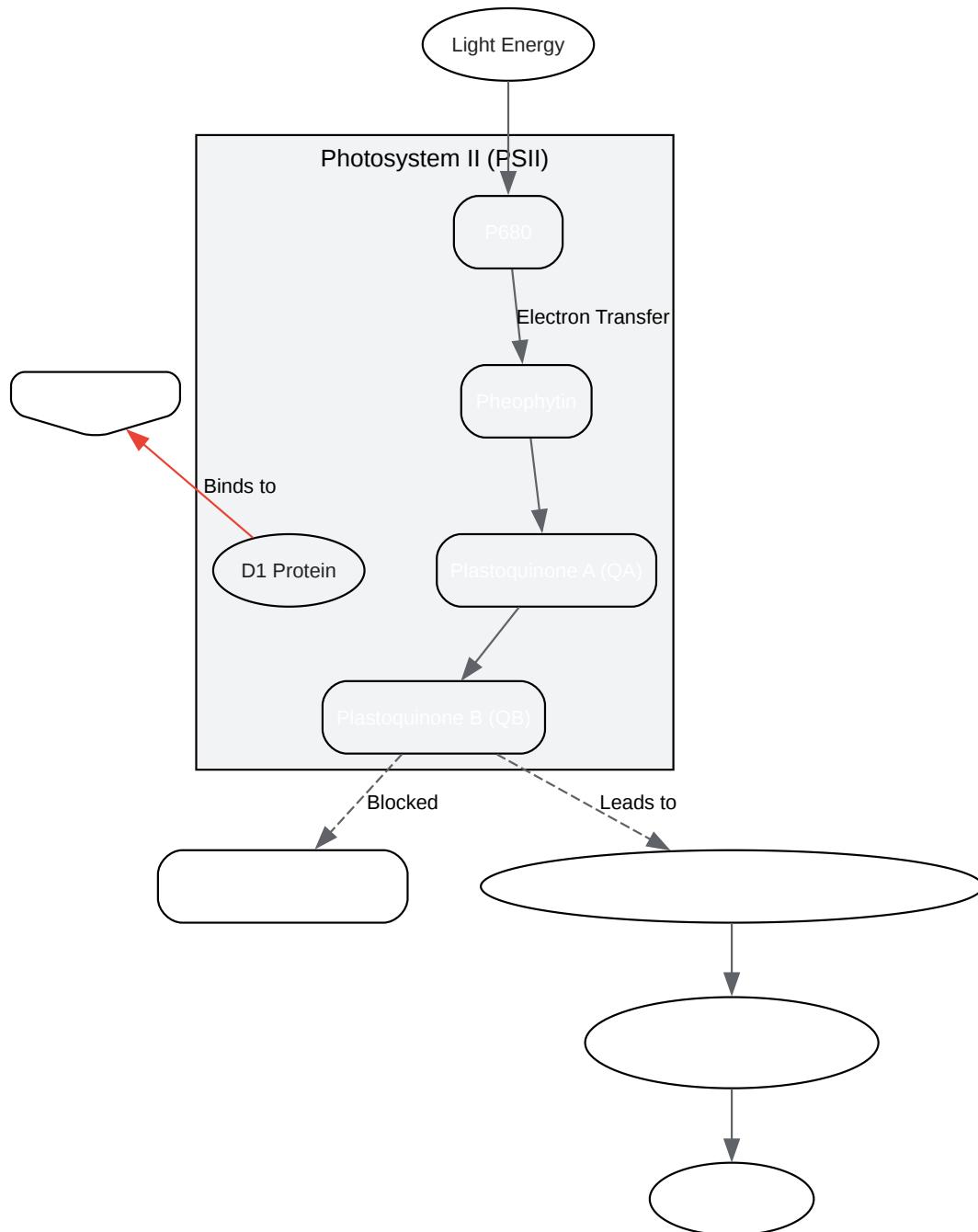
Table 2: Acute Toxicity Data

Endpoint	Species	Simazine	Amitrole
Oral LD ₅₀	Rat	>5000 mg/kg[5][6]	25,000 mg/kg[7]
Mouse		>5000 mg/kg[5][6]	14,700 mg/kg[7]
Dermal LD ₅₀	Rat	3100 mg/kg[5][6]	>2500 mg/kg
Rabbit		>10,000 mg/kg[5][6]	>200 mg/kg[8]
Inhalation LC ₅₀ (4h)	Rat	>2 mg/L[5][6]	Not available

Table 3: Ecotoxicity Data

Endpoint	Species	Simazine	Amitrole
Avian Oral LD ₅₀	Mallard Duck	>4600 mg/kg[5][6]	Not available
Japanese Quail		1785 mg/kg[5][6]	Not available
Avian Dietary LC ₅₀ (8-day)	Bobwhite Quail	>5260 ppm[5]	>5000 ppm (Ring-neck pheasant)[9]
Mallard Duck		>10,000 ppm[5]	>5000 ppm[9]
Aquatic LC ₅₀ (96h)	Rainbow Trout	>100 mg/L[5]	>180 mg/L[9]
Bluegill Sunfish		100 mg/L[5]	>180 mg/L[9]
Aquatic Invertebrate EC ₅₀ (48h)	Daphnia magna	>3.7 mg/L (oysters, 96h)[5]	22-58 mg/L (26-96h)

Mechanisms of Action and Signaling Pathways

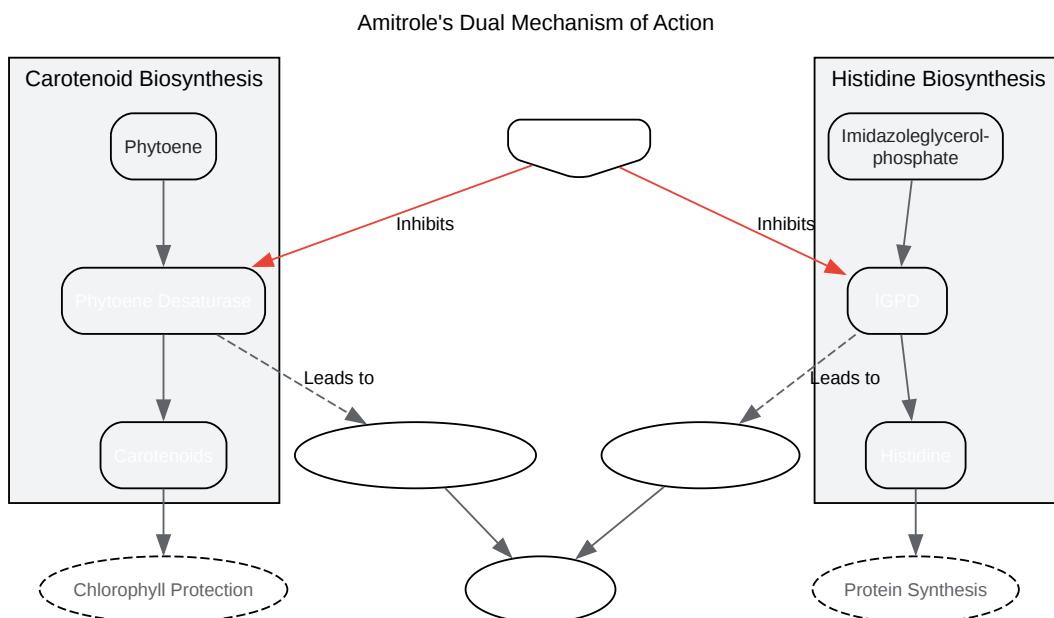

Simazine and Amitrole act on different metabolic pathways in plants, leading to a broad spectrum of herbicidal activity when used in combination.

Simazine: Inhibition of Photosystem II

Simazine is a selective herbicide that primarily acts by inhibiting photosynthesis at Photosystem II (PSII).[10] It binds to the D1 protein of the PSII complex in the chloroplast thylakoid membranes, blocking electron transport from plastoquinone QA to QB. This inhibition

halts CO_2 fixation and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Simazine's Mechanism of Action: Inhibition of Photosystem II


[Click to download full resolution via product page](#)

Simazine's inhibitory action on the D1 protein of Photosystem II.

Amitrole: Dual Inhibition of Carotenoid and Histidine Biosynthesis

Amitrole is a non-selective, systemic herbicide with a dual mode of action.

- Inhibition of Carotenoid Biosynthesis: Amitrole inhibits the synthesis of carotenoids, which are pigments that protect chlorophyll from photo-oxidation.[11][12] The lack of carotenoids leads to the destruction of chlorophyll in the presence of light, resulting in the characteristic bleaching of plant tissues.[11] The specific enzyme target in this pathway is believed to be phytoene desaturase.
- Inhibition of Histidine Biosynthesis: The primary mode of action of amitrole is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[11][13][14][15] This blockage prevents the synthesis of the essential amino acid histidine, which is vital for protein synthesis and overall plant growth.[11][13]

[Click to download full resolution via product page](#)

Amitrole's inhibition of carotenoid and histidine biosynthesis pathways.

Experimental Protocols

Detailed methodologies for the analysis of Simazine and Amitrole are crucial for research and regulatory purposes. The following are generalized protocols based on established analytical techniques.

Protocol 1: Analysis of Simazine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on EPA Method 523 for the determination of triazine pesticides in drinking water.

Objective: To quantify the concentration of Simazine in an aqueous sample.

Principle: Simazine is extracted from the water sample using solid-phase extraction (SPE), and the eluate is concentrated and analyzed by GC-MS.

Materials:

- Gas chromatograph with a mass spectrometer detector (GC-MS)
- Capillary GC column (e.g., Agilent CP-Sil 5 CB-MS)[\[16\]](#)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Ethyl acetate, Dichloromethane, Methanol (pesticide grade)
- Anhydrous sodium sulfate
- Nitrogen gas for evaporation
- Simazine analytical standard
- Internal standard (e.g., Atrazine-d5)

Procedure:

- Sample Preparation:
 - Acidify the water sample (1 L) to pH 2 with sulfuric acid.
 - Add a surrogate standard to the sample.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by reagent water.
 - Pass the entire water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

- Wash the cartridge with reagent water to remove interferences.
- Dry the cartridge by drawing air or nitrogen through it for 10 minutes.
- Elution:
 - Elute the trapped analytes from the cartridge with ethyl acetate.
- Concentration:
 - Dry the eluate by passing it through a column of anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
 - Add the internal standard.
- GC-MS Analysis:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 180°C at 15°C/min, then ramp to 215°C at 2°C/min, and hold for 2 min.[16]
 - Carrier Gas: Helium
 - MS Conditions: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Protocol 2: Analysis of Amitrole by High-Performance Liquid Chromatography (HPLC)

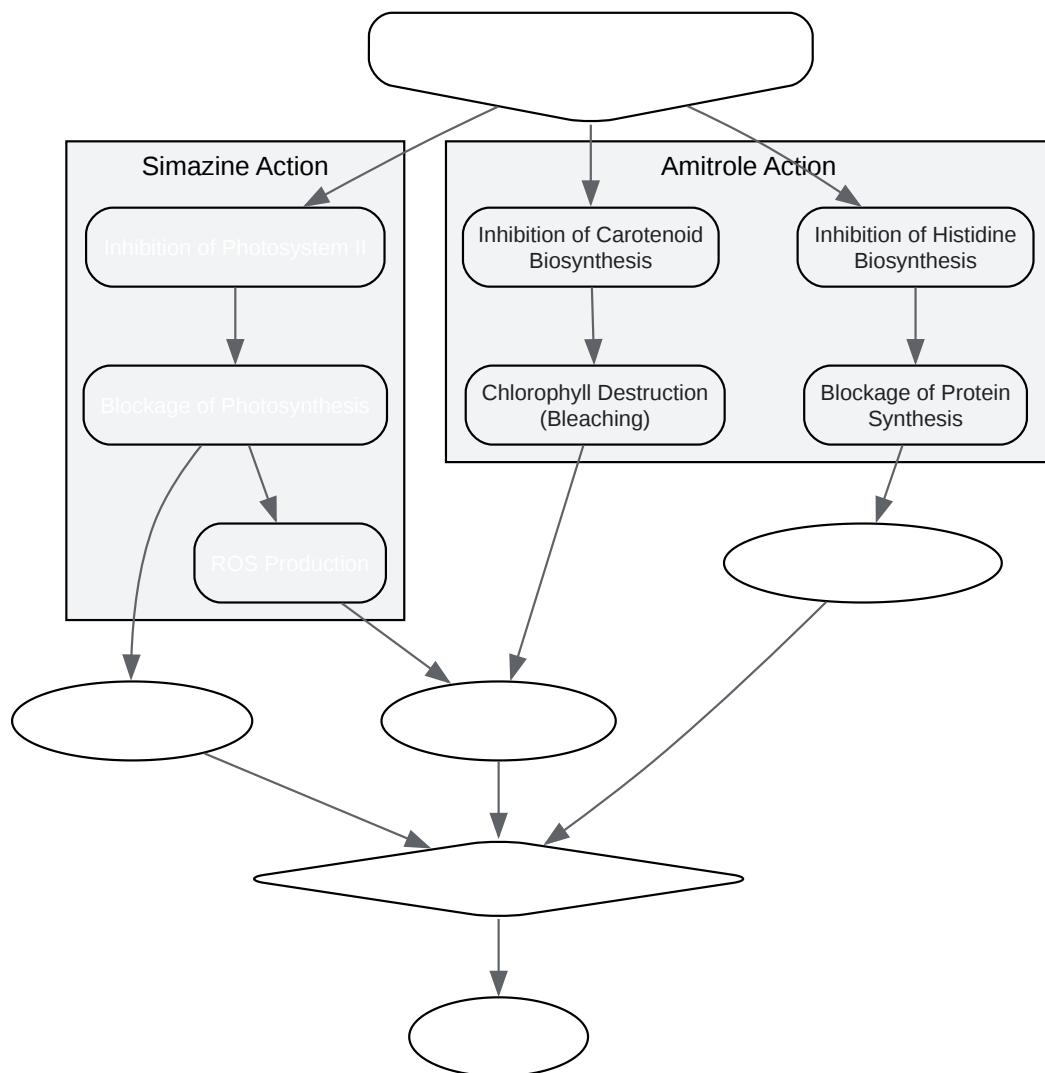
Due to its high polarity and water solubility, Amitrole is well-suited for HPLC analysis.

Objective: To quantify the concentration of Amitrole in an aqueous sample.

Principle: Amitrole in the sample is separated by reverse-phase HPLC and detected by a UV or mass spectrometry detector.

Materials:

- High-performance liquid chromatograph (HPLC) with a UV or MS detector
- C18 reverse-phase HPLC column
- Mobile phase: Acetonitrile and water with a suitable buffer (e.g., formic acid)
- Amitrole analytical standard


Procedure:

- Sample Preparation:
 - Filter the aqueous sample through a 0.45 μm filter to remove particulate matter.
 - For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
- HPLC Analysis:
 - Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 5% to 95% acetonitrile over 15 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10-20 μL
 - Detection:
 - UV Detection: Monitor at a wavelength of approximately 210 nm.
 - MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent and daughter ion transitions of Amitrole.

Logical Workflow of Herbicidal Action

The combined application of Simazine and Amitrole in the "**Amazine**" formulation results in a multi-pronged attack on the plant's metabolic processes, leading to enhanced herbicidal efficacy.

Logical Workflow of Amazine's Herbicidal Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Simazine - Canada.ca [canada.ca]
- 3. Simazine | C7H12CIN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. EXTOXNET PIP - SIMAZINE [extoxnet.orst.edu]
- 6. genfarm.com.au [genfarm.com.au]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 4farmers.com.au [4farmers.com.au]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichloromate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 16. agilent.com [agilent.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Amazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13797414#what-is-the-chemical-structure-of-amazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com